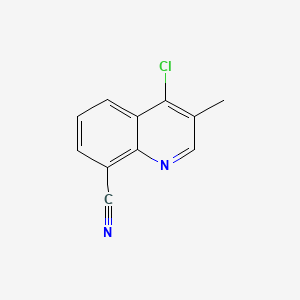
4-Chloro-3-methylquinoline-8-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-3-methylquinoline-8-carbonitrile is a chemical compound with the CAS Number: 1334405-50-3 . It has a molecular weight of 202.64 . The IUPAC name for this compound is 4-chloro-3-methyl-8-quinolinecarbonitrile .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H7ClN2/c1-7-6-14-11-8 (5-13)3-2-4-9 (11)10 (7)12/h2-4,6H,1H3 . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
The compound has a molecular weight of 202.64 . Its IUPAC name is 4-chloro-3-methyl-8-quinolinecarbonitrile . Unfortunately, specific physical properties like melting point, boiling point, or solubility were not found in the retrieved information.Applications De Recherche Scientifique
Antimalarial Activity
4-Chloro-3-methylquinoline-8-carbonitrile and its derivatives have been extensively studied for their antimalarial properties. Research indicates that these compounds exhibit potent activity against both chloroquine-sensitive and -resistant Plasmodium falciparum strains. For instance, a study demonstrated that certain analogues of this compound were effective in reducing parasitemia in mice infected with Plasmodium berghei. These findings highlight the potential of these compounds as antimalarial agents, paving the way for further development and optimization for therapeutic use (Joshi et al., 2017), (Yan et al., 1981).
Anti-toxoplasmosis Activity
Studies have also explored the efficacy of this compound derivatives in treating toxoplasmosis, a parasitic disease caused by Toxoplasma gondii. One particular compound, referred to as PPQ-8, exhibited notable therapeutic effects in both acute and chronic models of the disease in mice. The compound not only reduced the parasite load in vital organs but also ameliorated pathological damage. These promising results suggest that this compound derivatives hold potential as novel therapeutic agents for toxoplasmosis (Elgawad et al., 2019).
Neuroprotective Properties
Some studies have indicated that this compound derivatives may possess neuroprotective properties. For instance, certain derivatives have been evaluated for their neural protective activities and their ability to inhibit glycogen synthase kinase-3β (GSK-3β), a protein kinase implicated in the pathogenesis of Alzheimer's disease. These compounds showed promising protective activities in cellular models and did not exhibit significant toxicity, suggesting their potential application in neurodegenerative diseases (Lu et al., 2014).
Safety and Hazards
The compound is classified as a warning according to its safety data sheet . The hazard statements include H302-H315-H319-H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
4-chloro-3-methylquinoline-8-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2/c1-7-6-14-11-8(5-13)3-2-4-9(11)10(7)12/h2-4,6H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPHMKZHVIIFKNE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC(=C2N=C1)C#N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001273113 |
Source


|
| Record name | 4-Chloro-3-methyl-8-quinolinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001273113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1334405-50-3 |
Source


|
| Record name | 4-Chloro-3-methyl-8-quinolinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1334405-50-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-3-methyl-8-quinolinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001273113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

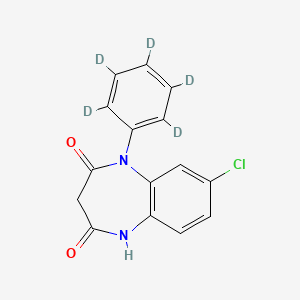
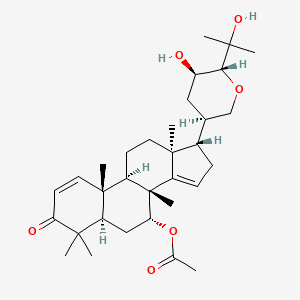
![[6-(Methoxymethyl)pyridin-2-yl]methanamine](/img/structure/B580255.png)

![4-Ethyl-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B580262.png)

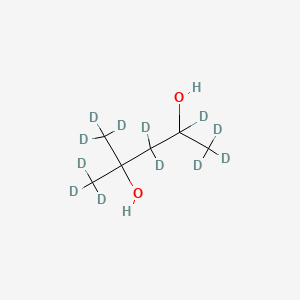
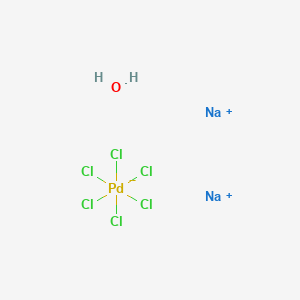

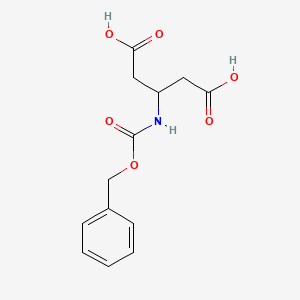
![1,3,9-Triazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraene](/img/structure/B580272.png)
